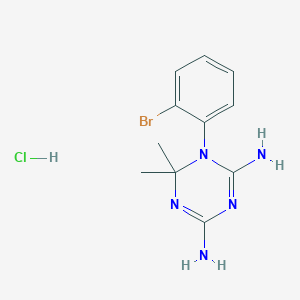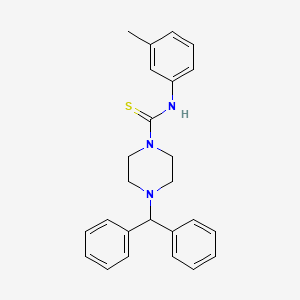![molecular formula C16H13BrN2O2 B4958981 N'-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]benzohydrazide](/img/structure/B4958981.png)
N'-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]benzohydrazide, also known as BBH, is a chemical compound that belongs to the class of hydrazides. It has a molecular formula of C16H13BrN2O2 and a molecular weight of 366.19 g/mol. BBH has been found to have various applications in scientific research, particularly in the field of medicinal chemistry.
Applications De Recherche Scientifique
N'-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]benzohydrazide has been found to have various applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as an anticancer agent, antitubercular agent, and anti-inflammatory agent. N'-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]benzohydrazide has also been found to have potential as an anticonvulsant, antidiabetic, and antifungal agent.
Mécanisme D'action
The mechanism of action of N'-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]benzohydrazide is not fully understood. However, it has been suggested that N'-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]benzohydrazide may exert its anticancer activity through the inhibition of tubulin polymerization, which is essential for cell division. N'-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]benzohydrazide has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
N'-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]benzohydrazide has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. N'-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]benzohydrazide has also been found to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. In addition, N'-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]benzohydrazide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N'-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]benzohydrazide in lab experiments is its relatively low toxicity. N'-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]benzohydrazide has been found to have low cytotoxicity in normal cells, which makes it a promising candidate for further research. However, one of the limitations of using N'-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]benzohydrazide is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on N'-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]benzohydrazide. One potential direction is to optimize the synthesis method to improve the yield and purity of N'-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]benzohydrazide. Another direction is to further investigate the mechanism of action of N'-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]benzohydrazide, particularly in relation to its anticancer activity. Additionally, more studies are needed to evaluate the safety and efficacy of N'-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]benzohydrazide in vivo, as well as its potential as a drug candidate for various diseases.
Méthodes De Synthèse
The synthesis of N'-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]benzohydrazide involves the reaction between 4-bromobenzaldehyde and acetylacetone in the presence of hydrazine hydrate. The product is then purified through recrystallization to obtain pure N'-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]benzohydrazide. The yield of the synthesis method is around 70%.
Propriétés
IUPAC Name |
N'-[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c17-14-8-6-12(7-9-14)15(20)10-11-18-19-16(21)13-4-2-1-3-5-13/h1-11,18H,(H,19,21)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCKAQOCZKSAMO-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC=CC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NN/C=C/C(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]benzohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-[4-(4-pyridinylmethyl)phenyl]-2-furamide](/img/structure/B4958901.png)
![1-ethyl-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4958908.png)
![1-(4-chlorophenyl)-3-[(2,4-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B4958915.png)
![2-[2-(2-chloro-4-methylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B4958921.png)
![N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)pentanamide](/img/structure/B4958934.png)
![1-methyl-5-[(4-morpholinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4958935.png)
![N-(3-chloro-4-methylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4958950.png)



![1-(2,4-dimethylphenyl)-3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B4959002.png)

![2-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide](/img/structure/B4959015.png)
![1-allyl-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4959018.png)